molecular formula C28H34Cl2N2O4 B12020475 4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12020475
M. Wt: 533.5 g/mol
InChI Key: XWXZAMJUPXYSJM-SHHOIMCASA-N
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Description

4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolone core, substituted benzoyl and dichlorophenyl groups, and a diethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Preparation of Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of Substituents: The butoxy-methylbenzoyl and dichlorophenyl groups are introduced through Friedel-Crafts acylation reactions, using corresponding acyl chlorides and aluminum chloride as a catalyst.

    Attachment of Diethylaminoethyl Side Chain: The diethylaminoethyl group is typically introduced via nucleophilic substitution reactions, using diethylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-butoxybenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H34Cl2N2O4

Molecular Weight

533.5 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34Cl2N2O4/c1-5-8-15-36-23-12-10-20(16-18(23)4)26(33)24-25(19-9-11-21(29)22(30)17-19)32(28(35)27(24)34)14-13-31(6-2)7-3/h9-12,16-17,25,33H,5-8,13-15H2,1-4H3/b26-24+

InChI Key

XWXZAMJUPXYSJM-SHHOIMCASA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)Cl)Cl)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)Cl)Cl)O)C

Origin of Product

United States

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